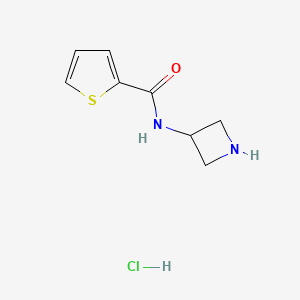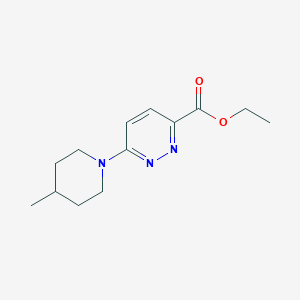![molecular formula C10H15N3O3 B1492211 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid CAS No. 2098029-74-2](/img/structure/B1492211.png)
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid
概要
説明
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid is a pyrazole-containing compound with the molecular formula C10H15N3O3 and a molecular weight of 225.24 g/mol. This compound is known for its applications in agriculture as a herbicide, where it is used for weed control.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid typically involves the reaction of dimethylcarbamoyl chloride with a suitable pyrazole derivative. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the carbamate group .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure high yields and purity. The reaction of dimethylcarbamoyl chloride with pyrazole derivatives can be optimized by controlling temperature, pressure, and the molar ratios of reactants .
化学反応の分析
Types of Reactions
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including herbicidal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Applied in the formulation of herbicides and other agricultural chemicals.
作用機序
The mechanism of action of 3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid involves its interaction with specific molecular targets in plants. The compound inhibits key enzymes involved in plant growth, leading to the suppression of weed growth. The pathways involved include the disruption of metabolic processes essential for plant development.
類似化合物との比較
Similar Compounds
(2E)-3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: Another pyrazole derivative with similar herbicidal properties.
Dimethylcarbamoyl chloride: A related compound used in the synthesis of various carbamates.
Uniqueness
3-{1-[(dimethylcarbamoyl)methyl]-1H-pyrazol-4-yl}propanoic acid is unique due to its specific structure, which imparts distinct herbicidal properties. Its ability to inhibit plant growth enzymes makes it particularly effective in agricultural applications.
特性
IUPAC Name |
3-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-12(2)9(14)7-13-6-8(5-11-13)3-4-10(15)16/h5-6H,3-4,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUKVSXYCIVAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(C=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-Methyl-7-oxa-3,10-diazaspiro[5.6]dodecane](/img/structure/B1492135.png)









